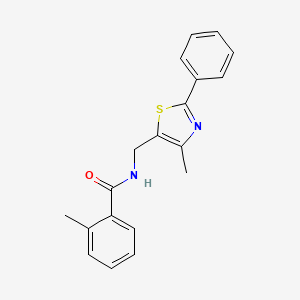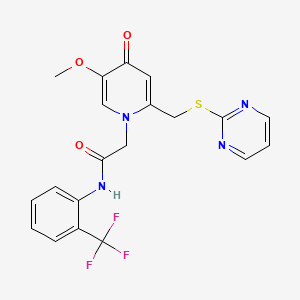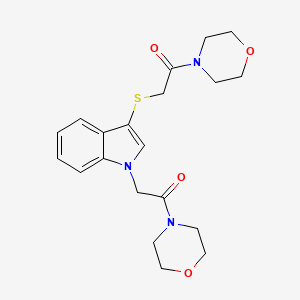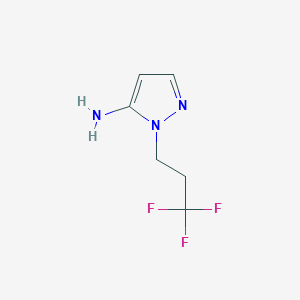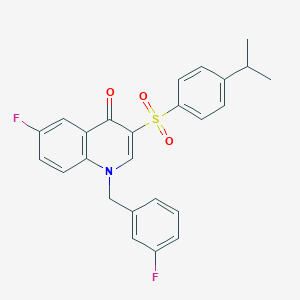
6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one, also known as FQ-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FQ-1 belongs to the class of quinolone derivatives, which have been widely investigated for their pharmacological properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves the synthesis of the quinoline ring system followed by the introduction of the fluorine and sulfonyl groups. The final step involves the benzyl substitution reaction to obtain the desired compound.
Starting Materials
2-nitrobenzaldehyde, ethyl acetoacetate, 4-isopropylphenol, fluorobenzene, 3-fluorobenzyl chloride, sodium hydride, sulfuric acid, sodium nitrite, sodium dithionite, sodium hydroxide, acetic acid, sodium bicarbonate, potassium carbonate, potassium iodide, hydrogen peroxide, sodium chloride, magnesium sulfate, ethanol, diethyl ether, dichloromethane, toluene, hexane
Reaction
Synthesis of 2-nitrobenzaldehyde from nitrobenzene via nitration and oxidation, Synthesis of 2-ethyl-4-methylquinoline from 2-nitrobenzaldehyde and ethyl acetoacetate via Knoevenagel condensation, cyclization, and reduction, Synthesis of 4-isopropylphenylsulfonyl chloride from 4-isopropylphenol via sulfonation and chlorination, Synthesis of 6-fluoro-1-(3-fluorobenzyl)-3-(4-isopropylphenylsulfonyl)quinolin-4(1H)-one from 2-ethyl-4-methylquinoline, 4-isopropylphenylsulfonyl chloride, and 3-fluorobenzyl chloride via benzyl substitution reaction
Mecanismo De Acción
The mechanism of action of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and anti-inflammatory properties. 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. However, one of the limitations of using 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions that could be pursued in the scientific research of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases. Another direction is to explore the potential use of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one in combination with other drugs for enhanced therapeutic effects. Finally, further studies could be conducted to elucidate the mechanism of action of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one and its potential targets in cancer and inflammatory diseases.
In conclusion, 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic targets.
Aplicaciones Científicas De Investigación
6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has been investigated for its potential therapeutic applications in various scientific research studies. One of the most promising applications of 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is its anti-cancer properties. Studies have shown that 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO3S/c1-16(2)18-6-9-21(10-7-18)32(30,31)24-15-28(14-17-4-3-5-19(26)12-17)23-11-8-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMLYYQJMIGKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476714.png)
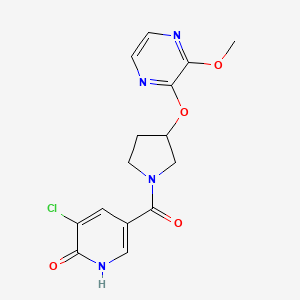
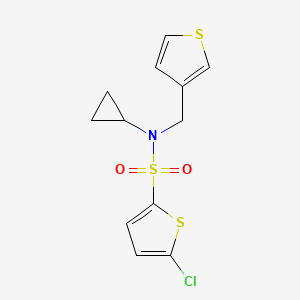
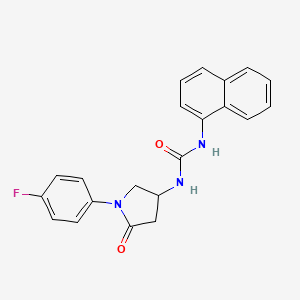
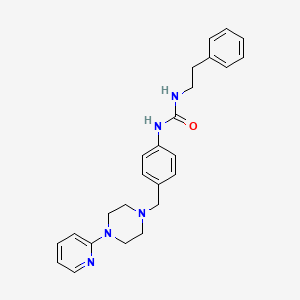
![5-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide](/img/structure/B2476724.png)
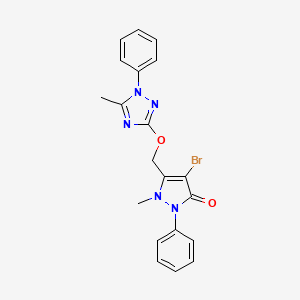
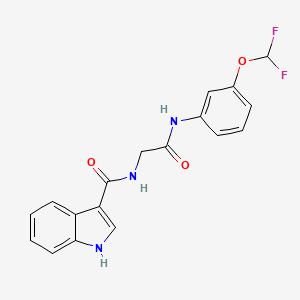
![1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2476727.png)
![3-{8-acetyl-7-methyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2476729.png)
